![molecular formula C7H4ClF3O4S2 B1464585 4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride CAS No. 63647-64-3](/img/structure/B1464585.png)
4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride
Overview
Description
4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2S . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio . The compound is also known by several synonyms, including 4-trifluoromethyl benzenesulfonyl chloride, 4-trifluoromethyl benzene-1-sulfonyl chloride, and p-trifluoromethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C1=CC=C(C=C1)S(Cl)(=O)=O . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a sulfonyl chloride group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.61 g/mol . It has a melting point of 30°C to 34°C and a boiling point of 118°C to 120°C at 18.0 mmHg . The compound is white to yellow in color . According to ChemSpider, the compound has a density of 1.5±0.1 g/cm3, a boiling point of 252.8±40.0 °C at 760 mmHg, and a flash point of 106.7±27.3 °C .Scientific Research Applications
Electrophilic Cyclization and Addition Reactions
4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is used in the synthesis of bifunctionalized allenes, showing electrophilic cyclization and addition reactions with different electrophilic reagents. This process is crucial for preparing various organic compounds with significant applications in pharmaceuticals and materials science (Ivanov et al., 2014).
Catalyst for Ring-Opening Polymerization
This compound is also involved in the synthesis of magnesium complexes that act as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. Such processes are vital in the production of biodegradable polymers, with applications ranging from medical devices to eco-friendly packaging materials (Chen et al., 2010).
Synthesis of Penoxsulam Building Block
A key building block of Penoxsulam, an important herbicide, is synthesized using a method that involves this compound. This highlights its role in the agricultural chemicals industry, providing tools for effective crop protection (Huang et al., 2019).
Nanofiltration Membrane Development
The compound is utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes have improved water flux and are used for the treatment of dye solutions, demonstrating its application in water purification technologies (Liu et al., 2012).
Amino Acid Sulfonamide Synthesis
This compound is used in the creation of new amino acid derivatives, indicating its significance in synthesizing compounds that could have potential applications in drug development and bioactive materials (Riabchenko et al., 2020).
Safety and Hazards
4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is classified as a skin corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-3-1-5(2-4-6)16(12,13)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNBXFXYMQFHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734275 | |
Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63647-64-3 | |
Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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